6-EAPB 6-EAPB
Brand Name: Vulcanchem
CAS No.: 1632539-47-9
VCID: VC0107033
InChI: InChI=1S/C13H17NO/c1-3-14-10(2)8-11-4-5-12-6-7-15-13(12)9-11/h4-7,9-10,14H,3,8H2,1-2H3
SMILES: CCNC(C)CC1=CC2=C(C=C1)C=CO2
Molecular Formula: C₁₃H₁₇NO
Molecular Weight: 203.28

6-EAPB

CAS No.: 1632539-47-9

Cat. No.: VC0107033

Molecular Formula: C₁₃H₁₇NO

Molecular Weight: 203.28

* For research use only. Not for human or veterinary use.

6-EAPB - 1632539-47-9

Specification

CAS No. 1632539-47-9
Molecular Formula C₁₃H₁₇NO
Molecular Weight 203.28
IUPAC Name 1-(1-benzofuran-6-yl)-N-ethylpropan-2-amine
Standard InChI InChI=1S/C13H17NO/c1-3-14-10(2)8-11-4-5-12-6-7-15-13(12)9-11/h4-7,9-10,14H,3,8H2,1-2H3
SMILES CCNC(C)CC1=CC2=C(C=C1)C=CO2

Introduction

Chemical Structure and Properties

6-EAPB features a benzofuran ring system with an N-ethylpropan-2-amine substituent at the 6-position. This structural arrangement creates a chiral center, resulting in two enantiomeric forms of the compound. The molecular structure contributes to its pharmacological properties and distinguishes it from related compounds like 4-EAPB and 5-EAPB, which are positional isomers with the substituent at different positions on the benzofuran ring.

Basic Chemical Data

The chemical properties of 6-EAPB are summarized in the following table:

PropertyValue
Chemical Name1-(benzofuran-6-yl)-N-ethylpropan-2-amine
Molecular Formula (Free Base)C₁₃H₁₇NO
Molecular Weight (Free Base)203.285 g/mol
CAS NumberNot specified in search results
Hydrochloride Salt FormulaC₁₃H₁₇NO·HCl
Hydrochloride Salt Weight239.74 g/mol
Hydrochloride Salt CAS1823318-37-1

The compound exists as both a free base and as a hydrochloride salt, with the latter being more commonly used in research settings due to improved stability and solubility properties .

Physical Properties

The hydrochloride salt of 6-EAPB demonstrates good solubility across various solvents, making it suitable for laboratory applications:

SolventSolubility
DMF25 mg/ml
DMSO25 mg/ml
Ethanol10 mg/ml
PBS (pH 7.2)10 mg/ml

For optimal storage, the compound should be kept at -20°C. Stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month to maintain stability .

Structural Relationships and Classification

6-EAPB belongs to the broader family of benzofuran compounds and is structurally related to amphetamine derivatives. Its structure includes features that place it in the category of entactogens/empathogens, similar to MDMA.

Structural Isomers

6-EAPB has two primary positional isomers: 4-EAPB and 5-EAPB. These compounds differ only in the position of attachment of the aminopropyl side chain to the benzofuran ring:

  • 4-EAPB: Side chain attached at position 4

  • 5-EAPB: Side chain attached at position 5

  • 6-EAPB: Side chain attached at position 6

Each of these positional isomers contains a chiral center, resulting in two possible enantiomers per compound, for a total of six stereoisomers across the series .

Relationship to Known Compounds

6-EAPB is an N-ethyl derivative of 6-APB (6-(2-aminopropyl)benzofuran), which is colloquially known as "benzo fury" . The addition of the ethyl group to the amine results in distinct pharmacological and legal profiles. Its structure also shows similarities to MDMA (3,4-methylenedioxymethamphetamine), though lacking the methylenedioxy ring system characteristic of MDMA .

Analytical Detection and Identification

The detection and differentiation of 6-EAPB from its isomers present analytical challenges that have been addressed through specialized chromatographic techniques.

Chromatographic Separation

Supercritical Fluid Chromatography (SFC) has proven effective for separating 6-EAPB from its positional isomers (4-EAPB and 5-EAPB) and resolving its enantiomers. Research utilizing the Agilent 1260 Infinity II SFC System coupled with mass spectrometry has established reliable methods for both qualitative and quantitative analysis .

Enantiomeric Separation

The separation of all six possible stereoisomers (two enantiomers each for 4-EAPB, 5-EAPB, and 6-EAPB) has been achieved using a Chiralpak AD-H column under the following conditions:

ParameterValue
ColumnChiralpak AD-H, 4.6 × 250 mm, 5 μm
Column Temperature20°C
Mobile Phase10% MeOH + 0.1% NH₃ aq.
Flow Rate3 mL/min

Under these conditions, the enantiomers of 6-EAPB elute between 4.4 and 5.4 minutes, making them distinguishable from those of 4-EAPB (3.1-3.7 minutes) and 5-EAPB (3.6-4.6 minutes) .

ParameterValue
ColumnChiralpak AD-3, 4.6 × 150 mm, 3 μm
Column Temperature30°C
Mobile Phase11% MeOH + 0.1% NH₃ aq.
Flow Rate2.5 mL/min

This method provides retention times of 2.15, 2.50, and 2.83 minutes for 4-EAPB, 5-EAPB, and 6-EAPB, respectively, allowing for rapid qualitative analysis .

Mass Spectrometric Detection

Quantitative analysis using triple quadrupole mass spectrometry has demonstrated excellent linearity (R² > 0.9990) and sensitivity for 6-EAPB. The limits of quantification (LOQ) and detection (LOD) were established at 100 ppt and 30 ppt, respectively .

Legal Status and Regulation

The regulatory status of 6-EAPB has evolved in response to emerging concerns about benzofuran compounds.

United Kingdom Classification

Pharmacological Properties

While detailed pharmacological studies on 6-EAPB appear limited in the provided search results, inferences can be made based on its structural similarities to better-characterized compounds.

Structure-Activity Relationships

Research Applications

6-EAPB has applications in several research contexts, though the search results suggest limited published studies specifically focusing on this compound.

Analytical Chemistry

The compound serves as a subject for developing and refining analytical methods, particularly in the context of forensic detection and discrimination from structurally similar compounds. The chromatographic methods developed for 6-EAPB demonstrate advances in the separation of complex mixtures of structural isomers and stereoisomers .

Forensic Science

As a compound with structural similarities to controlled substances, 6-EAPB has relevance in forensic science for the identification of novel psychoactive substances. The analytical methods developed for its detection contribute to the forensic toolbox for addressing emerging substances of concern.

Comparison with Related Compounds

Understanding 6-EAPB's place within the broader context of related compounds provides insight into its significance in research and regulatory contexts.

Benzofuran Derivatives

6-EAPB belongs to a family of benzofuran derivatives that have emerged as novel psychoactive substances. This class includes compounds like 5-APB, 6-APB, 5-EAPB, and 4-EAPB, all sharing the benzofuran core structure with varying substitution patterns .

Structural Distinctions from MDMA

While sharing potential entactogenic effects with MDMA, 6-EAPB's structure differs notably in having a benzofuran ring system rather than the methylenedioxy ring of MDMA. Additionally, the N-ethyl substitution contrasts with the N-methyl group in MDMA. These structural differences likely result in distinct pharmacokinetic and pharmacodynamic profiles.

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